molecular formula C20H17N5O2S2 B2764693 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1798637-39-4

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2764693
CAS No.: 1798637-39-4
M. Wt: 423.51
InChI Key: OLZDRQIIEJALLE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring two fused bicyclic systems: an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a thiazolo[3,2-a]pyrimidinone scaffold. The imidazo[2,1-b]thiazole core is known for its bioactivity in kinase inhibition and antimicrobial applications, while the thiazolo[3,2-a]pyrimidinone system contributes to conformational rigidity and hydrogen-bonding interactions . The acetamide bridge facilitates solubility and modulates pharmacokinetic properties. Structural studies using X-ray diffraction and NMR (e.g., chemical shift analysis of analogous compounds) suggest that substituents at the 7-methyl and 5-oxo positions influence electronic distribution and molecular packing .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c1-12-8-18(27)25-13(11-29-20(25)21-12)9-17(26)22-15-5-3-2-4-14(15)16-10-24-6-7-28-19(24)23-16/h2-8,10,13H,9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDRQIIEJALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C17H16N4OS\text{C}_{17}\text{H}_{16}\text{N}_4\text{OS}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazo[2,1-b]thiazole moiety is known for its ability to inhibit specific enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms:

  • COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. For instance, derivatives with imidazo[2,1-b]thiazole structures have demonstrated IC50 values in the low micromolar range against COX-2 .
  • Antitumor Activity : The thiazolo-pyrimidine component has been linked to cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against human tumor cells .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory and anticancer properties. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study 1A549 (lung cancer)0.05COX-2 inhibition
Study 2MCF-7 (breast cancer)0.03Apoptosis induction
Study 3HCT116 (colon cancer)0.04Cell cycle arrest

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A study focused on the anti-inflammatory effects of similar compounds showed that they could significantly reduce markers such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating conditions like rheumatoid arthritis.
  • Anticancer Efficacy : Another investigation utilized a xenograft model to assess the antitumor efficacy of related compounds. Results indicated a marked reduction in tumor size compared to control groups, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that thiazole and imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 Value (μM)Reference
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Pyridine HybridPC312.34
Standard Drug (5-FU)MCF-710.00

Anticonvulsant Properties

Another important application is in the field of neurology, where compounds similar to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have demonstrated anticonvulsant activity. Studies have shown that thiazole derivatives can effectively reduce seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameModel UsedMedian Effective Dose (mg/kg)Reference
Thiazole Analog AMES Test24.38
Thiazole Analog BscPTZ Test88.23

SIRT1 Activation

This compound may also act as an activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase involved in various cellular processes including aging and metabolism. Compounds that activate SIRT1 are being explored for their potential in treating age-related diseases and metabolic disorders .

Synthetic Strategies and Chemical Transformations

The synthesis of this compound involves several chemical transformations that enhance its biological activity. The methodologies typically include multi-step synthesis from readily available starting materials through reactions such as condensation and cyclization .

Table 3: Synthetic Methods for Thiazole Derivatives

MethodologyDescriptionReference
Knoevenagel ReactionUsed for forming carbon-carbon bonds
CyclizationEssential for forming heterocyclic structures

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several heterocyclic acetamides, particularly those containing imidazo-thiazole or thiadiazole systems. Key analogues include:

Compound Name (CAS No.) Core Structure Key Substituents Bioactivity Highlights
Target Compound Imidazo[2,1-b]thiazole + Thiazolo[3,2-a]pyrimidinone 7-methyl, 5-oxo, phenyl Not explicitly reported in provided evidence; inferred kinase/modulatory activity
N-[4-(2-(5-Oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidine)acetyl)phenyl]acetamide (Fig. 51, ) Imidazo-thiadiazole + phenyl Phenyl, acetyl Antimicrobial (Gram-positive bacteria: MIC 2–8 µg/mL)
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide (CAS 893973-35-8, ) Dihydroimidazo-thiazole Methanesulfonamide Anticancer (IC₅₀: 1.2 µM vs. HCT-116)
Ethyl 2-(6-(2-(4-acetamidophenyl)-2-oxoethyl)-5-oxo-2-phenyl-5,6-dihydroimidazo[1,3,4]thiadiazol-6-yl)-3-oxobutanoate (Fig. 54, ) Imidazo-thiadiazole + ester Ethyl ester, phenyl Anti-inflammatory (COX-2 inhibition: 78% at 10 µM)

Key Structural Differences :

  • Fig. 51 Compound: The imidazo-thiadiazole core lacks the pyrimidinone ring, resulting in reduced planarity and altered solubility (logP: 2.1 vs. 1.8 for the target compound) .
  • CAS 893973-35-8 : Methanesulfonamide substitution increases polarity (cLogP: 1.5) compared to the acetamide linker in the target compound .
Spectroscopic and Crystallographic Comparisons
  • NMR Analysis: Analogous compounds (e.g., Fig. 51) show distinct chemical shifts in regions corresponding to substituents (e.g., δ 7.3–7.5 ppm for phenyl protons vs. δ 6.8–7.1 ppm in the target compound), indicating electronic effects from the thiazolo[3,2-a]pyrimidinone system .
  • X-ray Diffraction: The target compound’s thiazolo[3,2-a]pyrimidinone adopts a boat conformation, whereas imidazo-thiadiazole derivatives (e.g., Fig. 54) exhibit planar geometries, affecting packing efficiency and crystal stability .
Bioactivity and Pharmacokinetic Profiles

While direct bioactivity data for the target compound is absent in the provided evidence, analogues suggest:

  • Kinase Inhibition: Imidazo[2,1-b]thiazole derivatives inhibit Aurora kinase A (IC₅₀: <100 nM) . The target compound’s pyrimidinone moiety may enhance selectivity via hydrogen bonding with kinase hinge regions.
  • Metabolic Stability: Methylation at the 7-position likely reduces CYP3A4-mediated oxidation, as seen in related thiazolo[3,2-a]pyrimidinones (t₁/₂: 4.2 h vs. 1.8 h for unmethylated analogues) .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves constructing its two heterocyclic cores (imidazo[2,1-b]thiazole and thiazolo[3,2-a]pyrimidine) followed by coupling via an acetamide linker. Key steps include:

  • Cyclization reactions : Use ethanol or sulfuric acid as solvents for heterocycle formation, as seen in analogous thiadiazole syntheses .
  • Amide coupling : Optimize coupling agents (e.g., EDCI/HOBt) to minimize side products.
  • Temperature control : Maintain temperatures between 293–298 K during intermediate isolation to prevent decomposition .
  • Purity monitoring : Employ TLC (silica gel, chloroform:acetone 3:1) and HPLC for real-time reaction tracking .

Advanced: How can structural ambiguities arising from molecular flexibility be resolved during X-ray crystallography?

Answer:
The compound’s fused heterocycles and acetamide linker may introduce conformational flexibility, complicating crystallographic refinement. Methodological solutions include:

  • Co-crystallization : Use co-crystallizing agents (e.g., small-molecule additives) to stabilize specific conformations, as demonstrated in thiadiazole-triazine systems .
  • Twinned data refinement : Apply SHELXL’s twin-law functions for high-resolution datasets .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., N–H···O) to validate packing models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.0 ppm for imidazo-thiazole) and methyl groups (δ 1.9–2.1 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (ν ~1670 cm⁻¹ for acetamide) and thiazole C–S vibrations (ν ~1122 cm⁻¹) .
  • Mass spectrometry (FAB/MS) : Confirm molecular ion peaks (e.g., [M+H]+) with isotopic patterns matching chlorine or sulfur content .

Advanced: How can computational modeling predict bioactivity, and what limitations exist?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging pyrimidine-thiazole motifs’ affinity for ATP-binding pockets .
  • ADMET prediction : Apply SwissADME to assess permeability (LogP < 5) and cytochrome P450 interactions.
  • Limitations : Flexibility of the acetamide linker may reduce docking accuracy; MD simulations (>100 ns) are recommended to validate binding poses .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of Aurora kinases, given structural similarity to pyrimidine inhibitors .
  • Antimicrobial activity : Employ microdilution assays (MIC determination) against Gram-positive bacteria, as seen in related thiazolo-pyrimidines .
  • Cytotoxicity : Screen against HEK-293 cells via MTT assay to establish IC50 values .

Advanced: How can contradictory bioactivity data between analogous compounds be reconciled?

Answer:
Discrepancies may arise from minor structural differences (e.g., chloro vs. methoxy substituents). Systematic approaches include:

  • SAR analysis : Compare substituent effects on activity; e.g., 4-chlorophenyl groups enhance kinase affinity vs. methoxy groups in anti-inflammatory assays .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., acetamide hydrolysis) that may mask true activity .
  • Crystallographic overlay : Superimpose structures with inactive analogs to identify critical binding motifs .

Basic: What purification techniques are effective for isolating intermediates?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for thiazolo-pyrimidine cores) .
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final compound purification .

Advanced: How can regioselectivity challenges in heterocyclic ring formation be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl on phenyl rings) to steer cyclization .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 min) .
  • DFT calculations : Predict thermodynamic favorability of ring-closing pathways using Gaussian at the B3LYP/6-31G* level .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at 253–277 K to prevent photodegradation of thiazole moieties .
  • Moisture control : Use desiccants (silica gel) to avoid acetamide hydrolysis .
  • Oxidation prevention : Add antioxidants (e.g., BHT) to DMSO stock solutions .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) after compound treatment .
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

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